molecular formula C12H18ClNO2 B1463422 Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride CAS No. 1258640-06-0

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride

Cat. No.: B1463422
CAS No.: 1258640-06-0
M. Wt: 243.73 g/mol
InChI Key: BAEYVZZRSXQLCB-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride is a hydrochloride salt of a substituted propanoate ester featuring a 2-methylbenzyl group at the second carbon and an amino group at the third carbon. Such compounds are typically used as versatile intermediates in organic synthesis, pharmaceutical research, and medicinal chemistry due to their modular scaffolds .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(2-methylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEYVZZRSXQLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CN)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-06-0
Record name Benzenepropanoic acid, α-(aminomethyl)-2-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258640-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can influence its overall effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Biological Activity

Overview

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2C_{12}H_{18}ClNO_2 and a molar mass of approximately 243.73 g/mol. This compound is categorized as an amino acid derivative and has garnered attention for its potential biological activities, particularly in pharmaceutical research.

Chemical Structure

The compound features a central propanoate moiety with a 2-methylphenyl group attached via a methyl linkage. This unique structural arrangement may influence its interaction with biological targets, enhancing its pharmacological properties.

This compound is believed to exert its biological effects through various mechanisms, including:

  • Binding to Active Sites : The compound may interact with specific receptors or enzymes, modulating their activity.
  • Altering Protein Conformation : It can induce conformational changes in target proteins, affecting their function.
  • Modulating Enzymatic Activity : The compound may enhance or inhibit the activity of certain enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis induction in breast cancer cell lines when treated with varying concentrations of the compound .
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines, including MDA-MB-231 and Hs 578T. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis, as measured by caspase-3 activation assays. The concentration required for a five-fold increase in apoptotic signal was reported to be around 10 µM .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-amino-2-(4-methylphenyl)propanoate hydrochlorideC12H17ClNO2C_{12}H_{17}ClNO_2Contains only one aromatic group; simpler structure.
Methyl 3-amino-2-(3-methoxyphenyl)propanoateC12H17ClNO3C_{12}H_{17}ClNO_3Features a methoxy group; different substitution pattern affects biological activity.
Methyl 3-amino-2-methylpropanoate hydrochlorideC5H12ClNO2C_{5}H_{12}ClNO_2Smaller size; lacks aromatic character; simpler pharmacological profile.

This comparison highlights how variations in structure can influence biological activity, suggesting that the dual aromatic substitution in this compound may enhance its therapeutic potential compared to simpler analogs.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride Structure: Para-methyl substitution on the benzyl group. Molecular Formula: C₁₂H₁₈ClNO₂ (MW: 243.76 g/mol). Applications: Used in receptor-binding studies due to its predictable steric profile.
  • Target Compound (Hypothetical Ortho Isomer) Structure: Ortho-methyl substitution introduces steric hindrance, distorting molecular symmetry. Molecular Formula: C₁₂H₁₈ClNO₂ (MW: 243.76 g/mol). Properties: Likely reduced crystallinity and melting point compared to the para isomer due to hindered packing.

Halogen-Substituted Analogs

  • Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS 1001180-63-7) Structure: 4-chlorophenyl group instead of methylphenyl. Molecular Formula: C₁₁H₁₄Cl₂NO₂ (MW: 264.15 g/mol). Properties: The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Purity: 95% . Applications: Useful in synthesizing halogenated bioactive molecules.

Aliphatic and Heterocyclic Variants

  • Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride (CAS 1311313-63-9) Structure: Cyclopropylmethyl substituent. Molecular Formula: C₈H₁₆ClNO₂ (MW: 193.67 g/mol). Properties: The rigid cyclopropane ring enhances metabolic stability and influences conformational flexibility. Purity: ≥95% . Applications: A scaffold for CNS-targeting drugs due to its lipophilicity.
  • Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride Structure: Pyrazole ring introduces hydrogen-bonding capability. Molecular Formula: C₁₀H₁₇Cl₂N₃O₂ (MW: 286.17 g/mol). Properties: Heterocyclic moiety improves water solubility and binding affinity to enzymatic targets .

Amino Group Positional Isomers

  • Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS 1258651-74-9) Structure: Amino group at C3 instead of C2. Properties: Altered stereoelectronic effects may reduce interaction with chiral receptors. Labeled as a "useful research chemical" .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Substituent Key Properties
Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate HCl - C₁₂H₁₈ClNO₂ 243.76 4-methylbenzyl High crystallinity, stable
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl 1001180-63-7 C₁₁H₁₄Cl₂NO₂ 264.15 4-chlorophenyl Electrophilic, 95% purity
Methyl 3-amino-2-(cyclopropylmethyl)propanoate HCl 1311313-63-9 C₈H₁₆ClNO₂ 193.67 Cyclopropylmethyl Rigid, lipophilic
Methyl 3-amino-3-(2-methylphenyl)propanoate HCl 1258651-74-9 C₁₁H₁₆ClNO₂ 229.71 2-methylphenyl at C3 Research chemical

Key Research Findings

  • Steric Effects : Ortho-substituted benzyl groups (e.g., 2-methylphenyl) reduce molecular symmetry, impacting solubility and synthetic yield compared to para-substituted analogs .
  • Electronic Effects : Chlorine substituents enhance electrophilicity, making such analogs reactive intermediates in cross-coupling reactions .
  • Biological Relevance : Pyrazole-containing variants show promise in kinase inhibition studies due to heterocyclic interactions , while cyclopropylmethyl derivatives are explored for blood-brain barrier penetration .

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Amino-2-(2-methylbenzyl)propanoic acid or its derivatives serve as the primary starting materials.
  • Methanol is used for esterification.
  • Hydrochloric acid is employed to form the hydrochloride salt.
  • Additional reagents include thionyl chloride (SOCl₂) for activation of carboxyl groups and reducing agents for amination steps.

Stepwise Synthetic Route

Step Description Reagents and Conditions Notes
1 Activation of carboxyl group Thionyl chloride (SOCl₂), reflux Converts acid to acid chloride intermediate
2 Esterification Methanol, acidic conditions, reflux Formation of methyl ester
3 Introduction of 2-methylphenylmethyl group Nucleophilic substitution or reductive amination with 2-methylbenzyl bromide Controlled temperature (0–50°C), inert atmosphere
4 Formation of hydrochloride salt Treatment with HCl in ether or methanol Enhances compound stability and crystallinity
5 Purification Recrystallization (chloroform/methanol), column chromatography (silica gel, ethyl acetate/hexane) Ensures high purity and removal of impurities

Detailed Reaction Conditions and Yields

  • Activation and Esterification : The carboxylic acid is converted to the acid chloride using thionyl chloride under reflux, followed by reaction with methanol to yield the methyl ester. This step typically achieves yields of 85–90%.
  • Substitution/Amination : The amino group is introduced via nucleophilic substitution using 2-methylbenzyl bromide, or alternatively, reductive amination can be employed. Reaction temperatures are maintained between 0°C and 50°C to avoid side reactions. Yields range from 70–80%.
  • Salt Formation and Purification : The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in solution, followed by recrystallization to obtain a white crystalline solid with melting point approximately 180–185°C.

Analytical Characterization

Technique Purpose Typical Results
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Structural confirmation Chemical shifts consistent with methyl ester and aromatic protons
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching expected molecular weight
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% after purification
Melting Point Determination Physical property 180–185°C (decomposition above melting)
Elemental Analysis Composition verification Matches theoretical C, H, N, Cl percentages

Industrial Scale Preparation

  • Industrial synthesis mirrors laboratory methods but employs larger reactors, automated reagent addition, and stringent quality control.
  • Use of high-purity reagents and solvents is critical.
  • Quality control includes batch testing by NMR, HPLC, and LC-MS to ensure consistency.
  • Process optimization focuses on maximizing yield, minimizing impurities, and reducing reaction time.

Summary Table of Preparation Methods

Aspect Laboratory Scale Industrial Scale
Starting Materials Commercial amino acid derivatives, methanol, 2-methylbenzyl bromide Same, with industrial-grade reagents
Key Reactions Esterification, nucleophilic substitution/reductive amination, salt formation Same, with optimized conditions and equipment
Reaction Conditions Controlled temperature (0–50°C), reflux for esterification Automated temperature and reagent control
Purification Recrystallization, column chromatography Crystallization, filtration, solvent recovery
Yield 70–90% depending on step Optimized for maximum yield and purity
Quality Control NMR, HPLC, MS Advanced analytical techniques, batch release testing

Research Findings and Notes

  • The amino group’s nucleophilicity and the steric effects of the 2-methylphenyl substituent require careful control of reaction conditions to avoid side reactions.
  • The hydrochloride salt form improves compound stability, handling, and solubility in polar solvents.
  • Purification by recrystallization and chromatography is essential to remove unreacted starting materials and side products.
  • Analytical characterization confirms the structural integrity and purity necessary for pharmaceutical research applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride?

Answer:

  • Key steps :
    • Esterification : React the corresponding amino acid precursor (e.g., 3-amino-2-[(2-methylphenyl)methyl]propanoic acid) with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester. Thionyl chloride activates the carboxylic acid, improving reaction efficiency .
    • Salt formation : Treat the freebase with HCl gas or concentrated hydrochloric acid in anhydrous conditions to yield the hydrochloride salt.
    • Optimization : Use inert atmospheres (e.g., argon) to prevent oxidation and control temperature (0–5°C) to minimize racemization during esterification .
  • Purification : Recrystallize from chloroform-methanol mixtures to enhance purity and remove unreacted starting materials .

Advanced: How can researchers resolve discrepancies in stereochemical assignments during structural characterization?

Answer:

  • Chiral analysis : Use chiral HPLC with a cellulose-based column to separate enantiomers. Compare retention times with known standards (e.g., related intermediates like (S)-methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride) .
  • X-ray crystallography : Obtain single crystals via slow evaporation in chloroform-methanol. Diffraction data provides definitive stereochemical confirmation, as demonstrated in analogs like 2-[2-(4-chloro-phenyl)acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid .
  • Comparative NMR : Analyze chemical shift differences between diastereomers using 2D NOESY to identify spatial interactions between the 2-methylphenyl group and the amino ester backbone .

Basic: What analytical techniques are critical for verifying structural integrity and purity?

Answer:

  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy :
    • ¹H NMR : Identify ester methyl groups (δ 3.6–3.8 ppm) and aromatic protons from the 2-methylphenyl substituent (δ 6.8–7.2 ppm).
    • ¹³C NMR : Verify carbonyl (δ 170–175 ppm) and quaternary carbon signals .
  • Elemental analysis : Validate chloride content (±0.3% deviation) to confirm salt stoichiometry .

Advanced: How can byproduct formation during the coupling of the 2-methylphenylmethyl group be minimized?

Answer:

  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress. Terminate the reaction at 85–90% conversion to avoid over-alkylation.
  • Purification : Employ flash chromatography with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate mono- and di-substituted byproducts.
  • Protection strategies : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) before alkylation, then deprotect with HCl/dioxane .

Basic: What are the best practices for long-term storage of this hydrochloride salt?

Answer:

  • Storage conditions :
    • Airtight containers under argon to prevent hygroscopic degradation.
    • Temperature: –20°C in amber vials to avoid light-induced decomposition.
    • Desiccants: Include silica gel packs to absorb residual moisture .
  • Stability testing : Perform periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the ester group).

Advanced: How can computational modeling predict the biological interactions of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to acetylcholinesterase (AChE). Compare results with analogs like AChE/BChE-IN-3 hydrochloride, which shows IC₅₀ values for enzyme inhibition .
  • Solubility prediction : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP and polar surface area. Validate with experimental solubility in PBS (pH 7.4) .

Basic: How to troubleshoot low yields in the esterification step?

Answer:

  • Catalyst optimization : Replace thionyl chloride with DCC/DMAP for milder conditions.
  • Moisture control : Use molecular sieves or anhydrous solvents (e.g., methanol dried over MgSO₄).
  • Reaction time : Extend duration to 24–48 hours for complete conversion, monitored by TLC .

Advanced: What mechanistic insights explain the compound’s biological activity based on structural analogs?

Answer:

  • Enzyme inhibition : The amino ester group mimics acetylcholine’s structure, enabling competitive inhibition of AChE. Compare IC₅₀ values with methylsulfonyl-containing analogs (e.g., 0.383 µM for eqBChE inhibition) .
  • SAR studies : Modify the 2-methylphenyl group to assess steric effects on target binding. For example, 4-hydroxyphenyl derivatives show altered solubility and activity profiles .

Basic: How to address solubility challenges in aqueous buffers for in vitro assays?

Answer:

  • Co-solvents : Use ≤5% DMSO to dissolve the compound, then dilute with PBS.
  • Salt formation : Compare solubility with freebase or alternative salts (e.g., trifluoroacetate) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) testing : Incubate at pH 1.2 (37°C) for 2 hours. Monitor degradation via LC-MS.
  • Plasma stability assays : Incubate with rat plasma and quantify remaining compound using a validated HPLC method .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride
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Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride

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